1-Cyclohexyl-3-dibenzofuran-3-ylurea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-dibenzofuran-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(20-13-6-2-1-3-7-13)21-14-10-11-16-15-8-4-5-9-17(15)23-18(16)12-14/h4-5,8-13H,1-3,6-7H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJPVHNXPOUXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyl-3-dibenzofuran-3-ylurea typically involves the reaction of cyclohexyl isocyanate with dibenzofuran-3-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-Cyclohexyl-3-dibenzofuran-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclohexyl-3-dibenzofuran-3-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studies related to anti-tumor and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-dibenzofuran-3-ylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity trends: N,N'-Dicyclohexylurea and the target compound (both cyclohexyl-containing) are more lipophilic than 1,3-diphenylurea, aligning with ’s emphasis on solubility (octanol/water coefficient) as a determinant of toxicity and therapeutic index .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclohexyl-3-dibenzofuran-3-ylurea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step routes, including urea bond formation via coupling reactions between cyclohexylamine and dibenzofuran derivatives. Optimization strategies include:
- Catalyst selection : Use of coupling agents like EDCI or HOBt to enhance efficiency.
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Yield monitoring : Track intermediates using HPLC (C18 columns, 254 nm UV detection) .
Q. How should researchers characterize the purity and structural integrity of 1-Cyclohexyl-3-dibenzofuran-3-ylurea?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm cyclohexyl and dibenzofuran moieties via <sup>1</sup>H (δ 1.2–1.8 ppm for cyclohexyl) and <sup>13</sup>C NMR (δ 150–160 ppm for urea carbonyl).
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]<sup>+</sup> at m/z calculated for C19H21N2O2).
- Elemental analysis : Validate C, H, N content against theoretical values .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Prioritize target-specific in vitro assays:
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
- Cellular viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses.
- Solubility testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide dosing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of 1-Cyclohexyl-3-dibenzofuran-3-ylurea?
- Methodological Answer : Systematically modify substituents and analyze effects:
- Substituent variation : Replace dibenzofuran with benzodioxin or fluorophenyl groups to assess metabolic stability and binding affinity .
- Data table :
| Substituent | LogP | IC50 (nM) | Metabolic Stability (t1/2, min) |
|---|---|---|---|
| Dibenzofuran | 3.2 | 150 | 45 |
| Benzodioxin | 2.8 | 220 | 60 |
| 4-Fluorophenyl | 3.5 | 90 | 30 |
- Computational modeling : Use DFT or molecular docking to predict binding modes .
Q. What experimental design principles apply when resolving contradictions in biological activity data across studies?
- Methodological Answer : Implement factorial design to isolate variables:
- Factors : Cell line variability, assay pH, compound concentration.
- Response surface methodology (RSM) : Optimize conditions using central composite design.
- Validation : Replicate experiments in orthogonal assays (e.g., SPR for binding kinetics) .
Q. How can computational tools accelerate the discovery of novel derivatives with enhanced selectivity?
- Methodological Answer : Integrate cheminformatics and machine learning:
- Virtual screening : Use ZINC15 or Enamine libraries to prioritize analogs.
- ADMET prediction : Employ SwissADME or pkCSM to filter candidates with poor pharmacokinetics.
- Quantum mechanics : Calculate transition states for reaction feasibility .
Q. What strategies mitigate batch-to-batch variability during large-scale synthesis for in vivo studies?
- Methodological Answer : Apply process analytical technology (PAT):
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking.
- Design of experiments (DoE) : Optimize parameters (e.g., stirring rate, temperature) via Plackett-Burman design.
- Quality control : Implement USP/ICH guidelines for impurity profiling .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values across different cell lines?
- Methodological Answer : Conduct meta-analysis with standardized protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
